molecular formula C7H11Cl3N2 B009893 3-(Aminomethyl)-5-chloroaniline dihydrochloride CAS No. 102677-75-8

3-(Aminomethyl)-5-chloroaniline dihydrochloride

Cat. No. B009893
M. Wt: 229.5 g/mol
InChI Key: BXSBXNHFVUMBOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 3-(Aminomethyl)-5-chloroaniline dihydrochloride involves various chemical reactions and methodologies, highlighting the chemical versatility and reactivity of such compounds. For instance, the synthesis and pharmacological activity of bis(aminomethyl)-hexanedione dihydrochlorides, which are structurally related, involve aminomethylation reactions conducted in acetic acid or a mixture of acetic acid with dioxane (Agababyan et al., 2002). This methodology can be indicative of the synthetic routes that might be applicable for the synthesis of 3-(Aminomethyl)-5-chloroaniline dihydrochloride derivatives.

Molecular Structure Analysis

The molecular structure and conformation of compounds structurally related to 3-(Aminomethyl)-5-chloroaniline dihydrochloride have been analyzed through various methods, including crystal structure determination. For example, the crystal structure of N-(5-Chlorosalicylidene)-2-hydroxy-5-chloroaniline was determined, providing insights into the molecular geometry, intramolecular hydrogen bonding, and steric interactions that could be relevant for understanding the structure of 3-(Aminomethyl)-5-chloroaniline dihydrochloride (Elerman et al., 2002).

Chemical Reactions and Properties

Research on derivatives similar to 3-(Aminomethyl)-5-chloroaniline dihydrochloride indicates a variety of chemical reactivities. For instance, the generation and reactivity of the 4-aminophenyl cation by photolysis of 4-chloroaniline show how changes in the molecular structure can lead to different reactive intermediates and products (Guizzardi et al., 2001). These findings can provide a foundation for understanding the chemical properties of 3-(Aminomethyl)-5-chloroaniline dihydrochloride.

Physical Properties Analysis

The study of physical properties such as solubility, melting point, and crystal structure is essential for the comprehensive understanding of chemical compounds. Although specific studies on 3-(Aminomethyl)-5-chloroaniline dihydrochloride's physical properties were not found, insights can be drawn from related compounds. For example, the synthesis and characterization of various dichloroaniline derivatives provide valuable information on how different substituents and structural modifications affect these physical properties (Latli et al., 2008).

Chemical Properties Analysis

The chemical properties of compounds like 3-(Aminomethyl)-5-chloroaniline dihydrochloride, including reactivity, stability, and chemical transformations, are crucial for their application in synthesis and other chemical processes. Studies on related compounds, such as the efficient synthesis and reactions of dichloroaniline derivatives, shed light on these aspects. These studies highlight the reactivity patterns and potential chemical transformations that can occur, providing a basis for understanding the chemical behavior of 3-(Aminomethyl)-5-chloroaniline dihydrochloride (Dotsenko et al., 2020).

Scientific Research Applications

Applications in Bioremediation and Biochemical Processes

Biodegradation by Marine Bacteria Chloroanilines, which include compounds similar to 3-(Aminomethyl)-5-chloroaniline dihydrochloride, serve as intermediate products in various industries such as herbicides, azo-dyes, and pharmaceuticals. However, their potential as pollutants has prompted research into bioremediation. A study by Kang and Kim (2007) identified a marine bacterium, Pseudomonas sp., capable of degrading chloroaniline compounds including 3,4-DCA. This strain exhibited significant catechol 2,3-dioxygenase activity when exposed to 3,4-DCA, highlighting its potential in bioremediation efforts to reduce pollution from such compounds (Kang & Kim, 2007).

Photostable Derivatives and Photoheterolysis In a study focusing on derivatives of chloroanilines, Guizzardi et al. (2001) found that while 4-Chloroaniline and its derivatives are photostable in non-polar environments, they undergo photoheterolysis in polar media. This reaction involves the formation of triplet phenyl cations and showcases the potential of these compounds in photochemical applications, including the formation of various substituted products through electrophilic substitution (Guizzardi et al., 2001).

Synthesis and Pharmacological Exploration The compound has been a subject of various synthesis and pharmacological studies. For instance, Agababyan et al. (2002) detailed the synthesis of dihydrochlorides related to hexanediones and their structural characterization, emphasizing the significance of these compounds in pharmaceutical contexts (Agababyan et al., 2002). Similarly, research by Al-Adiwish et al. (2017) involved synthesizing pyrazolo[1,5-a]pyrimidines from related compounds, assessing their antibacterial, antifungal, and cytotoxic properties against breast cancer cells (Al-Adiwish et al., 2017).

Applications in Material Sciences and Organic Electronics

Photovoltaic Properties and Applications Zeyada, El-Nahass, and El-Shabaan (2016) investigated the photovoltaic properties of quinoline derivatives, including chloroaniline-based compounds. The study underscored the potential of these compounds in fabricating organic-inorganic photodiode devices, indicating their significance in the development of electronic materials and devices (Zeyada et al., 2016).

Structural Properties and Interactions Research on the structural properties and interactions of chloroaniline derivatives, such as the study by Chi et al. (2009), provides insight into the molecular configurations and intermolecular forces, crucial for understanding and designing materials for various applications (Chi et al., 2009).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and environmental impact. It could also include information about how to handle and store the compound safely.


Future Directions

This would involve discussing potential future research directions. It could include suggestions for new synthesis methods, new reactions to study, or new applications for the compound.


I hope this general information is helpful. If you have a specific question about a different compound, feel free to ask!


properties

IUPAC Name

3-(aminomethyl)-5-chloroaniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2.2ClH/c8-6-1-5(4-9)2-7(10)3-6;;/h1-3H,4,9-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSBXNHFVUMBOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)Cl)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00541524
Record name 3-(Aminomethyl)-5-chloroaniline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00541524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Aminomethyl)-5-chloroaniline dihydrochloride

CAS RN

102677-75-8
Record name 3-(Aminomethyl)-5-chloroaniline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00541524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Aminomethyl)-5-chloroaniline dihydrochloride
Reactant of Route 2
3-(Aminomethyl)-5-chloroaniline dihydrochloride
Reactant of Route 3
3-(Aminomethyl)-5-chloroaniline dihydrochloride
Reactant of Route 4
3-(Aminomethyl)-5-chloroaniline dihydrochloride
Reactant of Route 5
3-(Aminomethyl)-5-chloroaniline dihydrochloride
Reactant of Route 6
3-(Aminomethyl)-5-chloroaniline dihydrochloride

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